Cas no 2230802-46-5 (5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide)
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide
- 2-Thiophenesulfonamide, 5-(1,3-dioxolan-2-yl)-3,4-dimethoxy-
- starbld0015996
- 2230802-46-5
- Z3291969018
- EN300-6472337
-
- Inchi: 1S/C9H13NO6S2/c1-13-5-6(14-2)9(18(10,11)12)17-7(5)8-15-3-4-16-8/h8H,3-4H2,1-2H3,(H2,10,11,12)
- InChI Key: SUGJTNJJZXLUHQ-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)SC(C2OCCO2)=C(OC)C=1OC
Computed Properties
- Exact Mass: 295.01842948g/mol
- Monoisotopic Mass: 295.01842948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 134Ų
Experimental Properties
- Density: 1.466±0.06 g/cm3(Predicted)
- Boiling Point: 486.4±55.0 °C(Predicted)
- pka: 9.88±0.60(Predicted)
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6472337-0.05g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 0.05g |
$197.0 | 2025-03-15 | |
| Enamine | EN300-6472337-0.1g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 0.1g |
$293.0 | 2025-03-15 | |
| Enamine | EN300-6472337-0.25g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 0.25g |
$418.0 | 2025-03-15 | |
| Enamine | EN300-6472337-0.5g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 0.5g |
$656.0 | 2025-03-15 | |
| Enamine | EN300-6472337-1.0g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
| Enamine | EN300-6472337-2.5g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
| Enamine | EN300-6472337-5.0g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
| Enamine | EN300-6472337-10.0g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
| A2B Chem LLC | AY05750-2.5g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95% | 2.5g |
$1772.00 | 2024-04-20 | |
| A2B Chem LLC | AY05750-5g |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide |
2230802-46-5 | 95% | 5g |
$2607.00 | 2024-04-20 |
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide: A Comprehensive Overview
5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide (CAS No. 2230802-46-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The core structure of 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide consists of a thiophene ring substituted with a dioxolane moiety and two methoxy groups. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The dioxolane ring is a versatile protecting group that can be easily cleaved under mild conditions, making it useful in synthetic chemistry for the preparation of more complex molecules.
The sulfonamide functional group in 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide is particularly noteworthy. Sulfonamides have a long history in medicinal chemistry and are known for their broad spectrum of biological activities. They are often used as inhibitors of various enzymes and receptors, making them valuable leads for drug discovery.
Recent studies have explored the potential of thiophene derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that thiophene-based compounds exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study in the European Journal of Medicinal Chemistry in 2020 demonstrated that certain thiophene derivatives have significant anti-cancer properties by inducing apoptosis in cancer cells.
In the context of 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide, preliminary research has shown promising results in both anti-inflammatory and anti-cancer assays. The compound's ability to modulate key signaling pathways involved in inflammation and cancer progression makes it an attractive candidate for further investigation. Specifically, it has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the regulation of inflammatory responses and cell survival.
The synthesis of 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide involves several well-established chemical reactions. The key steps include the formation of the thiophene ring through a cyclization reaction, followed by the introduction of the dioxolane and methoxy groups via substitution reactions. The final step involves the attachment of the sulfonamide group using a sulfonyl chloride reagent. The overall synthetic route is efficient and scalable, making it suitable for large-scale production if required.
In terms of pharmacokinetics and pharmacodynamics, preliminary data suggest that 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide has favorable properties. It exhibits good solubility and stability under physiological conditions, which are essential for effective drug delivery. Additionally, it shows low toxicity in cell-based assays, indicating its potential for safe use in therapeutic applications.
To further validate its therapeutic potential, ongoing clinical trials are being conducted to evaluate the safety and efficacy of 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide. These trials are designed to assess its performance in treating various inflammatory and cancer-related conditions. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In conclusion, 5-(1,3-dioxolan-2-yl)-3,4-dimethoxythiophene-2-sulfonamide (CAS No. 2230802-46-5) represents a promising compound with potential applications in the treatment of inflammatory diseases and cancer. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As more data become available from ongoing studies and clinical trials, it is likely that this compound will play an increasingly important role in medicinal chemistry and drug discovery.
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